![molecular formula C16H19NO2S2 B4842030 N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4842030.png)
N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide
Overview
Description
N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide, also known as MBTS, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized through various methods and has shown promising results in scientific studies.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide is not fully understood, but it is believed to act as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It may also act as a chelating agent, binding to metal ions and preventing them from participating in oxidative reactions.
Biochemical and Physiological Effects:
N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from oxidative damage and reducing the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in studies. Additionally, it has a high antioxidant capacity, which makes it a useful tool for studying oxidative stress in cells and tissues. However, there are also limitations to its use, including its potential toxicity at high concentrations and its limited solubility in water.
Future Directions
There are several potential future directions for research on N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide. One area of interest is its potential as a drug candidate, particularly for the treatment of neurodegenerative diseases. Additionally, it may have applications in the development of more durable materials, such as corrosion-resistant coatings. Further studies are needed to fully understand its mechanisms of action and potential applications in various fields.
Scientific Research Applications
N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide has been studied for its potential applications in various fields, including as an antioxidant, as a corrosion inhibitor, and as a potential drug candidate. It has been shown to have a high antioxidant capacity, which makes it a potential candidate for use in the food and pharmaceutical industries. Additionally, it has been studied as a corrosion inhibitor for metals, which could have important implications for the development of more durable materials.
properties
IUPAC Name |
N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-14-7-5-6-8-15(14)13-20-12-11-17-21(18,19)16-9-3-2-4-10-16/h2-10,17H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGKCTVOHWLJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.